molecular formula C18H15BrFN3OS B2944303 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897473-23-3

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2944303
CAS No.: 897473-23-3
M. Wt: 420.3
InChI Key: ABGRYAZEHSOGLP-UHFFFAOYSA-N
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Description

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a bromine atom, a fluorobenzoyl group, and a piperazine moiety attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromine Atom: Bromination of the benzothiazole core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromine and fluorobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperazine, 3-fluorobenzoyl chloride, N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole
  • 6-bromo-2-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole
  • 6-bromo-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Uniqueness

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs .

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c19-13-4-5-15-16(11-13)25-18(21-15)23-8-6-22(7-9-23)17(24)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRYAZEHSOGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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